molecular formula C22H15N3O4S2 B12183858 2-(furan-2-yl)-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]quinoline-4-carboxamide

2-(furan-2-yl)-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]quinoline-4-carboxamide

Cat. No.: B12183858
M. Wt: 449.5 g/mol
InChI Key: TVIUVPUJLUXVKH-UHFFFAOYSA-N
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Description

2-(furan-2-yl)-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]quinoline-4-carboxamide is a complex organic compound that features a quinoline core, a furan ring, and a benzothiazole moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(furan-2-yl)-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]quinoline-4-carboxamide typically involves multiple steps, including the formation of the furan ring, the quinoline core, and the benzothiazole moiety. One common method for synthesizing furans is the Paal-Knorr synthesis, which involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds . The quinoline core can be synthesized through various methods, including the Skraup synthesis, which involves the condensation of aniline with glycerol and an oxidizing agent. The benzothiazole moiety can be introduced through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This could include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-(furan-2-yl)-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]quinoline-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

Major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

2-(furan-2-yl)-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]quinoline-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(furan-2-yl)-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]quinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives, benzothiazole derivatives, and furan-containing molecules. Examples include:

Uniqueness

The uniqueness of 2-(furan-2-yl)-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]quinoline-4-carboxamide lies in its combination of three distinct structural motifs: the furan ring, the quinoline core, and the benzothiazole moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.

Properties

Molecular Formula

C22H15N3O4S2

Molecular Weight

449.5 g/mol

IUPAC Name

2-(furan-2-yl)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)quinoline-4-carboxamide

InChI

InChI=1S/C22H15N3O4S2/c1-31(27,28)13-8-9-17-20(11-13)30-22(24-17)25-21(26)15-12-18(19-7-4-10-29-19)23-16-6-3-2-5-14(15)16/h2-12H,1H3,(H,24,25,26)

InChI Key

TVIUVPUJLUXVKH-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CO5

Origin of Product

United States

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